molecular formula C16H15NO5S B5132409 Phenacyl 2-methyl-5-sulfamoylbenzoate

Phenacyl 2-methyl-5-sulfamoylbenzoate

Cat. No.: B5132409
M. Wt: 333.4 g/mol
InChI Key: FSKMVOIECIORAA-UHFFFAOYSA-N
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Description

Phenacyl 2-methyl-5-sulfamoylbenzoate is a chemical compound with the molecular formula C9H11NO5S. It is also known as methyl 2-methoxy-5-sulfamoylbenzoate. This compound is notable for its applications in organic synthesis and pharmaceutical research, particularly as an intermediate in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenacyl 2-methyl-5-sulfamoylbenzoate is typically synthesized through a multi-step process involving etherification, sulfonylation, amination, and esterification. The starting materials often include salicylic acid and methyl salicylate. The general synthetic route involves:

    Etherification: Conversion of salicylic acid to 2-methoxybenzoic acid.

    Sulfonylation: Introduction of the sulfonyl group to form 5-chlorosulfonyl-2-methoxybenzoic acid.

    Amination: Reaction with ammonia or an amine to form the sulfonamide.

    Esterification: Formation of the ester group to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste. Common solvents used include tetrahydrofuran and methanol, and reactions are typically carried out under controlled temperatures and pressures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2-methyl-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Phenacyl 2-methyl-5-sulfamoylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, including anticoagulants and neurodegenerative disease treatments.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of phenacyl 2-methyl-5-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. It acts as a reactant in the synthesis of pharmaceutical compounds, where it undergoes chemical transformations to yield active therapeutic agents. The molecular targets and pathways involved depend on the specific application and the final product synthesized .

Comparison with Similar Compounds

Phenacyl 2-methyl-5-sulfamoylbenzoate can be compared with other similar compounds such as:

    Methyl 2-methoxy-5-sulfamoylbenzoate: Shares similar structural features and synthetic routes.

    2-methoxy-5-sulfamoylbenzoic acid: Another related compound with similar chemical properties.

    5-chlorosulfonyl-2-methoxybenzoic acid: A precursor in the synthesis of this compound

These compounds share common synthetic pathways and applications but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound in its specific applications and properties.

Properties

IUPAC Name

phenacyl 2-methyl-5-sulfamoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-11-7-8-13(23(17,20)21)9-14(11)16(19)22-10-15(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKMVOIECIORAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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